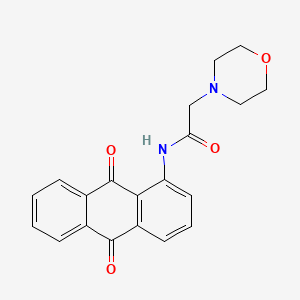
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(morpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-1-anthryl)-2-morpholino-acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions, a morpholine ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-1-anthryl)-2-morpholino-acetamide typically involves the reaction of 9,10-anthraquinone with morpholine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(9,10-dioxo-1-anthryl)-2-morpholino-acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(9,10-dioxo-1-anthryl)-2-morpholino-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-1-anthryl)-2-morpholino-acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(9,10-dioxo-1-anthryl)-2-morpholino-acetamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(9,10-dioxo-1-anthryl)benzamide
- N-(9,10-dioxo-1-anthryl)-N’-phenylurea
- 1-(9,10-dioxo-1-anthryl)-3-phenylurea
Uniqueness
N-(9,10-dioxo-1-anthryl)-2-morpholino-acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H18N2O4 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-(9,10-dioxoanthracen-1-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H18N2O4/c23-17(12-22-8-10-26-11-9-22)21-16-7-3-6-15-18(16)20(25)14-5-2-1-4-13(14)19(15)24/h1-7H,8-12H2,(H,21,23) |
Clave InChI |
KLXKGEXJXZBLDF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B15282393.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282397.png)
![2-Hydroxy-3-methyl-5-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B15282401.png)
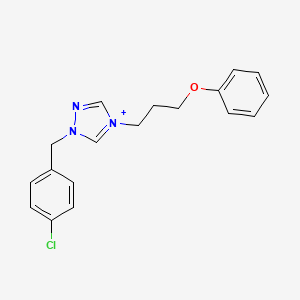
![(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B15282411.png)
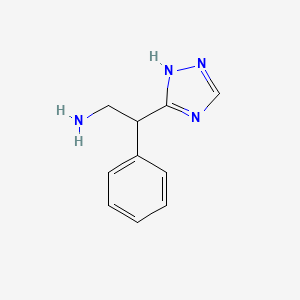
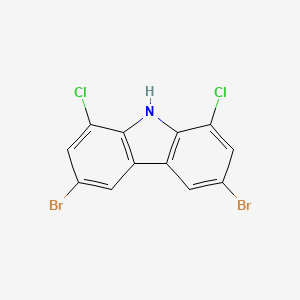
![(2E)-3-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)prop-2-enoic acid](/img/structure/B15282428.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15282433.png)
![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282434.png)
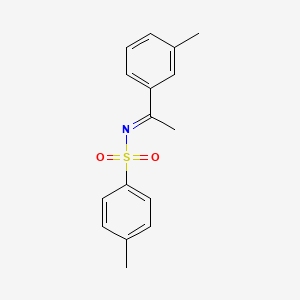
![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282450.png)
![3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide](/img/structure/B15282460.png)
![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B15282462.png)
